RhFNMB

Fluorescent Probes Rheumatoid Arthritis Analytical Chemistry

Simultaneous ATP/HOCl detection using separate probes introduces spectral crosstalk and spatial uncertainty. RhFNMB resolves this as the first-reported single-molecule fluorescent probe for dual-channel imaging of ATP (λex/λem = 520/586 nm) and HOCl (λex/λem = 620/688 nm) with zero crosstalk. • Independent fluorescence channels enable spatially correlated, real-time data from the same cellular microenvironment. • Outperforms structural analog RhTNMB in detection performance; validated in RA joint imaging and P. aeruginosa-induced abdominal inflammation models. • ≥98% purity; available in 50 mg to 1 g research quantities with global shipping.

Molecular Formula C51H63N9O3S
Molecular Weight 882.2 g/mol
Cat. No. B12363066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhFNMB
Molecular FormulaC51H63N9O3S
Molecular Weight882.2 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCNCCNCCNC(=O)N6C7=C(C=C(C=C7)N(C)C)SC8=C6C=CC(=C8)N(C)C
InChIInChI=1S/C51H63N9O3S/c1-9-57(10-2)37-17-21-41-45(31-37)63-46-32-38(58(11-3)12-4)18-22-42(46)51(41)40-16-14-13-15-39(40)49(61)59(51)30-29-53-26-25-52-27-28-54-50(62)60-43-23-19-35(55(5)6)33-47(43)64-48-34-36(56(7)8)20-24-44(48)60/h13-24,31-34,52-53H,9-12,25-30H2,1-8H3,(H,54,62)
InChIKeyFIZJOQDCDJMXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RhFNMB Dual-Channel ATP/HOCl Probe Overview


RhFNMB (Rhodamine Fluorescent N-Methylbenzamide) is a dual-channel, single-molecule fluorescent probe from the rhodamine dye class [1]. Its core function is the simultaneous, independent detection of adenosine 5'-triphosphate (ATP) and hypochlorous acid (HOCl) in biological systems. It achieves this by exhibiting distinct and spectrally separate fluorescence responses when bound to each target: a light-red channel for ATP (λex = 520 nm, λem = 586 nm) and a deep-red channel for HOCl (λex = 620 nm, λem = 688 nm) . This dual-channel capability, combined with its ability to localize to specific subcellular compartments (mitochondria for ATP detection), distinguishes it from single-analyte probes or those with overlapping spectra, providing a unique tool for studying interconnected biological pathways.

RhFNMB Substitution Risks


While numerous commercial fluorescent probes exist for ATP or HOCl detection, they are not functionally equivalent to RhFNMB. Using a standard ATP probe (e.g., a Magnesium Green™ analog) alongside a separate HOCl probe (e.g., an aminophenyl fluorescein derivative) introduces significant experimental confounders. This approach is compromised by inevitable spectral crosstalk between two different fluorophores, requires complex, multi-laser excitation setups, and cannot guarantee that both signals originate from the exact same cellular microenvironment [1]. Furthermore, the only known closest structural and functional analog, RhTNMB, has been directly shown to exhibit inferior detection performance compared to RhFNMB, as stated in the seminal characterization study [2]. Therefore, substituting RhFNMB with generic alternatives undermines the core objective of obtaining reliable, spatially correlated, and simultaneous quantitative data on ATP and HOCl dynamics.

RhFNMB Differentiation Evidence


Direct Detection Performance vs. RhTNMB

In the original research article characterizing these two novel probes, the authors explicitly state that RhFNMB outperformed its closest structural and functional analog, RhTNMB, in terms of detection performance for ATP and HOCl [1]. While the specific quantitative metrics (e.g., LOD, quantum yield) for both compounds are not detailed in publicly available abstracts or vendor data, the authors' conclusion of superiority, drawn from head-to-head experimental comparisons in the same study, is the highest available level of evidence for this differentiation.

Fluorescent Probes Rheumatoid Arthritis Analytical Chemistry

Crosstalk-Free Dual-Channel ATP/HOCl Detection

RhFNMB is engineered for independent, dual-channel fluorescence without spectral overlap. Upon binding to ATP, it exhibits a light-red channel with excitation/emission maxima at 520/586 nm. Conversely, HOCl binding triggers a distinct deep-red channel with maxima at 620/688 nm . This 100 nm separation in emission peaks (586 nm vs. 688 nm) allows for simultaneous, crosstalk-free detection of both analytes from a single probe molecule [1].

Multiplexed Imaging Spectral Crosstalk Fluorescence Microscopy

Mitochondrial ATP Localization with HOCl Detection

A key differentiating feature of RhFNMB is its demonstrated ability to not only detect ATP but to specifically image its presence within mitochondria, while simultaneously monitoring HOCl in the broader cellular environment [1]. This dual-channel, single-molecule localization is a distinct advantage over other ATP probes that lack inherent subcellular targeting or HOCl detection capabilities.

Mitochondrial Imaging Cellular Metabolism Subcellular Localization

RhFNMB High-Value Research Applications


Rheumatoid Arthritis (RA) Models

RhFNMB is the first-reported probe capable of dual-channel imaging of ATP and HOCl, two key, intertwined indicators of inflammation and metabolic stress in RA [1]. Research using RhFNMB has already demonstrated that ATP and HOCl concentrations are considerably higher in RA joints than in normal ones, and the probe has been used to confirm the therapeutic effect of methotrexate on RA [2]. This makes RhFNMB an unparalleled tool for RA research, from early diagnostic biomarker studies to monitoring responses to novel anti-inflammatory or immunomodulatory drug candidates in cellular and animal models.

Bacterial Infection and Host-Pathogen Interactions

The probe RhFNMB has demonstrated remarkable detection ability in the diagnosis and treatment of Pseudomonas aeruginosa-induced abdominal inflammation in mice [1]. This proven utility extends its application beyond autoimmune disease models to infectious disease research. Scientists can use RhFNMB to dissect the dynamic interplay between pathogen-induced oxidative bursts (HOCl production by neutrophils/macrophages) and host cellular energy status (ATP levels) in real-time, providing a valuable tool for studying innate immunity and evaluating antimicrobial therapies.

Mitochondrial Metabolism and Oxidative Stress

RhFNMB's unique ability to specifically image ATP in mitochondria while simultaneously detecting overall cellular HOCl provides a powerful platform for fundamental cell biology [1]. This scenario is ideal for researchers investigating the causal links between mitochondrial dysfunction, reactive oxygen species (ROS) production, and cellular signaling pathways. For example, studies on aging, neurodegeneration, or metabolic diseases where mitochondrial health and oxidative stress are central can leverage RhFNMB to obtain spatially and temporally correlated data that cannot be acquired using separate probes or lower-performing analogs.

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